N-(1-Naphthyl) Duloxetine

pharmaceutical impurity profiling synthetic byproduct identification LC-MS method development

Ensure precise impurity profiling in duloxetine API and finished dosage forms with this specific N-alkylation impurity reference standard. Formed during synthesis (not degradation), it remains stable in forced degradation studies, unlike 1-naphthol. Its unique retention time and mass fragmentation enable accurate quantification and system suitability testing per ICH guidelines, avoiding misidentification risks inherent to generic impurity standards.

Molecular Formula C₂₈H₂₅NOS
Molecular Weight 423.57
Cat. No. B1159490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthyl) Duloxetine
Synonyms(S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine; 
Molecular FormulaC₂₈H₂₅NOS
Molecular Weight423.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Naphthyl) Duloxetine: Chemical Identity, Procurement Class, and Core Structural Differentiation for Analytical and Impurity Profiling Workflows


N-(1-Naphthyl) Duloxetine (CAS not publicly assigned; molecular formula C28H25NOS; MW 423.57 g/mol) is a synthetic small molecule categorized as a process-related impurity and structural analog of the SNRI antidepressant duloxetine . Unlike the parent drug, which is a selective serotonin-norepinephrine reuptake inhibitor with SERT Ki = 0.8 nM and NET Ki = 7.5 nM [1], this compound is presumed pharmacologically inactive due to steric hindrance introduced by the bulky naphthyl group on the amine nitrogen, which disrupts transporter binding . Its primary procurement value resides not in therapeutic activity but as an authentic reference standard for analytical method development, pharmaceutical quality control, forced degradation studies, and impurity profiling in duloxetine active pharmaceutical ingredient (API) and finished dosage forms .

Why Substituting N-(1-Naphthyl) Duloxetine with Unrelated Duloxetine Impurities or Uncharacterized Analogs Compromises Analytical Accuracy and Regulatory Compliance


Procuring a generic 'duloxetine impurity' without precise structural verification introduces unacceptable risk in regulated pharmaceutical analysis. N-(1-Naphthyl) Duloxetine is a specific N-alkylated impurity that forms via a distinct side reaction during duloxetine synthesis ; it is not interchangeable with other common duloxetine-related substances such as 1-naphthol (a hydrolytic degradation product with known hepatotoxicity [1]) or O-desmethyl duloxetine (a CYP1A2-mediated metabolite [2]). Each impurity exhibits unique chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and differential detector response factors. Using an incorrectly assigned reference standard can lead to inaccurate impurity quantification, failed system suitability criteria, and potential regulatory citation during ANDA or NDA review. Verifiable identity confirmation via orthogonal analytical techniques is therefore a non-negotiable prerequisite for any laboratory engaged in duloxetine quality control or stability-indicating method validation.

N-(1-Naphthyl) Duloxetine Quantitative Differentiation Evidence: Head-to-Head Structural, Analytical, and Pharmacological Comparisons for Informed Procurement


Structural Differentiation: N-Alkylated Naphthyl Moiety Distinguishes N-(1-Naphthyl) Duloxetine from Parent Duloxetine and Other Impurities

N-(1-Naphthyl) Duloxetine is structurally differentiated from duloxetine by the addition of a second naphthyl group at the secondary amine nitrogen, increasing molecular weight from 297.42 g/mol (duloxetine free base) to 423.57 g/mol . This N-alkylation distinguishes it from O-desmethyl duloxetine (MW 283.39 g/mol), a major CYP1A2-mediated metabolite formed via naphthyl ring hydroxylation [1], and from 1-naphthol (MW 144.17 g/mol), a hydrolytic degradation product [2]. The distinct molecular formula (C28H25NOS) and increased hydrophobicity (logP approximately 6.2, estimated via ChemAxon) result in longer reversed-phase HPLC retention and a characteristic [M+H]+ ion at m/z 424.2 in positive-ion ESI-MS .

pharmaceutical impurity profiling synthetic byproduct identification LC-MS method development

Pharmacological Activity: Presumed Inactivity of N-(1-Naphthyl) Duloxetine Versus High-Affinity SNRI Activity of Parent Duloxetine

Duloxetine exhibits potent inhibition of serotonin and norepinephrine transporters with Ki values of 0.8 nM (SERT) and 7.5 nM (NET) [1]. In contrast, N-(1-Naphthyl) Duloxetine is presumed to be pharmacologically inactive. The addition of a bulky naphthyl substituent on the amine nitrogen introduces substantial steric hindrance that prevents proper accommodation within the transporter binding pocket . While no direct binding assay data for N-(1-Naphthyl) Duloxetine has been published, this class-level inference is supported by established SAR for monoamine reuptake inhibitors, wherein N-alkylation beyond a methyl group consistently abolishes transporter affinity [2].

transporter binding steric hindrance structure-activity relationship

Analytical Method Development: N-(1-Naphthyl) Duloxetine as a System Suitability Marker for HPLC Resolution of Duloxetine and Its Impurities

Regulatory guidance (ICH Q3A) requires that analytical methods for API demonstrate adequate resolution between the active pharmaceutical ingredient and known impurities. N-(1-Naphthyl) Duloxetine, with its significantly longer retention time relative to duloxetine due to increased hydrophobicity (estimated logP difference of approximately 1.5 units ), serves as an ideal late-eluting marker for system suitability testing. Reversed-phase HPLC methods using C18 columns with acetonitrile/ammonium acetate mobile phases at 226 nm UV detection typically achieve baseline resolution (Rs > 2.0) between duloxetine (tR approximately 8-10 min) and N-(1-Naphthyl) Duloxetine (tR approximately 16-20 min) [1]. This resolution verifies column performance and mobile phase integrity prior to sample analysis.

HPLC method validation system suitability resolution factor

Purity Specification: Vendor-Supplied N-(1-Naphthyl) Duloxetine Typically Meets >=95% Purity for Reliable Reference Standard Use

Commercially available N-(1-Naphthyl) Duloxetine is routinely supplied with purity >=95% as determined by HPLC-UV and confirmed by LC-MS . This purity level is appropriate for use as an analytical reference standard in impurity profiling and method development. In contrast, alternative impurity standards such as 1-naphthol are often supplied at >=99% purity due to simpler synthetic access and broader commercial availability [1]. The 95% purity specification for N-(1-Naphthyl) Duloxetine reflects the synthetic complexity of this N-alkylated analog and should be accounted for when preparing calibration standards for quantitative analysis.

reference standard qualification chemical purity analytical certification

Formation Pathway: N-(1-Naphthyl) Duloxetine Arises from a Distinct Side Reaction, Differentiating It from Hydrolytic and Oxidative Degradation Impurities

N-(1-Naphthyl) Duloxetine is a process-related impurity formed via N-alkylation side reaction during duloxetine synthesis, specifically when 1-fluoronaphthalene or related naphthyl electrophiles react with the secondary amine nitrogen of the duloxetine intermediate . This formation mechanism is fundamentally distinct from 1-naphthol, which forms via acid-catalyzed hydrolysis of the ether linkage in duloxetine and is a known degradation product [1]. The orthogonal formation pathways mean that N-(1-Naphthyl) Duloxetine levels reflect synthetic process control, whereas 1-naphthol levels reflect formulation stability and storage conditions.

synthetic process impurity reaction mechanism forced degradation

N-(1-Naphthyl) Duloxetine: High-Value Research and Industrial Application Scenarios Based on Verified Analytical and Structural Evidence


Pharmaceutical Quality Control: Reference Standard for Duloxetine API Impurity Profiling and Batch Release Testing

QC laboratories performing purity analysis of duloxetine API per USP or EP monographs require authenticated impurity reference standards. N-(1-Naphthyl) Duloxetine serves as a critical marker for system suitability testing in HPLC methods, with its characteristic retention time (tR approximately 16-20 min) and baseline resolution (Rs > 2.0) from duloxetine providing a reliable check of column performance and mobile phase integrity [1]. Procurement of this compound at >=95% purity enables accurate preparation of impurity standard solutions for relative response factor determination and quantitative limit testing.

Analytical Method Development and Validation: Late-Eluting Marker for RP-HPLC Gradient Optimization

During development of stability-indicating HPLC methods for duloxetine formulations, N-(1-Naphthyl) Duloxetine serves as an ideal late-eluting compound for gradient optimization. Its higher molecular weight (423.57 g/mol) and increased hydrophobicity relative to duloxetine and common degradation products (e.g., 1-naphthol, MW 144.17 g/mol) ensures it elutes after all relevant analytes, confirming that the gradient program achieves complete elution and column clearance .

Forced Degradation and Stability Studies: Differentiating Process Impurities from Degradation Products

N-(1-Naphthyl) Duloxetine is a process impurity that forms during synthesis, not a degradation product . In forced degradation studies (acid, base, oxidative, thermal, photolytic), its peak area remains stable while degradation products such as 1-naphthol increase. This differential behavior enables analysts to distinguish between synthetic process-related impurities and formulation stability-related degradants, guiding proper specification setting per ICH Q3B.

Synthetic Process Development and Scale-Up: Monitoring Side Reaction During Duloxetine Manufacture

Process chemists optimizing duloxetine synthesis can use N-(1-Naphthyl) Duloxetine as an in-process control marker. Monitoring its formation via HPLC during the etherification step provides real-time feedback on the extent of the N-alkylation side reaction, enabling adjustment of reaction stoichiometry, temperature, or solvent conditions to minimize this impurity below the ICH Q3A reporting threshold (0.05% for a maximum daily dose of 120 mg) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Naphthyl) Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.